

Clarification on Echinone and a Related Synthesis

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Compound Focus: Echinone

CAS No.: 80348-65-8

Cat. No.: S564563

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It is important to distinguish between two similarly named compounds:

- **Echinone:** This is a **quinone derivative** identified from the callus cultures of *Echium lycopsis*. It has been studied for its antimicrobial activity against gram-positive bacteria [1]. The search results do not contain its synthetic procedure.
- **Echinopine A:** This is a complex terpenoid with a unique [3.5.5.7] carbon skeleton, whose total synthesis was reported by K.C. Nicolaou and colleagues [2].

Due to the lack of a synthesis procedure for **Echinone**, the detailed synthesis of Echinopine A is summarized below as a reference for complex natural product synthesis.

Total Synthesis of Echinopine A (Nicolaou, Chen, et al.) [2]

The following table outlines the key steps and methodologies employed in the synthesis:

Step	Reaction/Process	Key Features / Purpose
1	CBS reduction of a cyclohexenone	Obtain enantiomerically enriched cyclohexenol [2].
2	Ozonolysis of cyclohexenol	Convert olefin to a dialdehyde [2].
3	Aldol reaction	Base-treated dialdehyde to form cyclopentene [2].

Step	Reaction/Process	Key Features / Purpose
4	Johnson-Claisen rearrangement	Create tertiary carbon center with moderate diastereoselectivity [2].
5	Alternative 2,3-Wittig rearrangement	Higher diastereoselectivity (7:1) using stannane reagent [2].
6	Rhodium-catalyzed carbene insertion	Form cyclopentene and cyclopropane rings as single diastereoisomer [2].
7	Samarium-mediated coupling	Form critical carbon-carbon bond for medium ring construction [2].

The workflow below visualizes the key stages of this multi-step synthesis.

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References

1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
2. Total Synthesis of Echinopine A by Nicolaou, Chen [organic-chemistry.org]

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